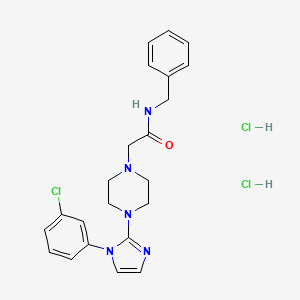

Dihydrochlorure de N-benzyl-2-(4-(1-(3-chlorophényl)-1H-imidazol-2-yl)pipérazin-1-yl)acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C22H26Cl3N5O and its molecular weight is 482.83. The purity is usually 95%.

BenchChem offers high-quality N-benzyl-2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Recherche: Des scientifiques ont synthétisé plusieurs dérivés du dihydrochlorure de N-benzyl-2-(4-(1-(3-chlorophényl)-1H-imidazol-2-yl)pipérazin-1-yl)acétamide et évalué leur activité anticonvulsivante dans des modèles animaux d'épilepsie .

- Enquête: Des chercheurs ont évalué l'influence des composés anticonvulsivants les plus actifs (dont 3, 4, 6 et 9) sur les canaux sodiques et calciques dépendants du voltage, ainsi que sur le transporteur du GABA (GAT) .

- Résultats: Le composé 3-(2-chlorophényl)-1-{2-[4-(4-fluorophényl)pipérazin-1-yl]-2-oxoéthyl}-pyrrolidine-2,5-dione (6) a montré des valeurs ED50 et des indices de protection supérieurs par rapport au médicament de référence l'acide valproïque, tant dans les tests MES que 6 Hz .

Activité anticonvulsivante

Mécanisme d'action

En résumé, les dérivés du this compound sont prometteurs en tant qu'anticonvulsivants, et leur mécanisme d'action mérite d'être approfondi. Les chercheurs doivent continuer à étudier leur potentiel dans le traitement de l'épilepsie et des troubles associés. 🌟

Mécanisme D'action

Target of Action

The primary target of N-benzyl-2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is the neuronal voltage-sensitive sodium channels (site 2) . These channels play a crucial role in the generation and propagation of action potentials in neurons, thus making them a key target for anticonvulsant drugs .

Mode of Action

N-benzyl-2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride interacts with its target by binding to the neuronal voltage-sensitive sodium channels (site 2) . This binding inhibits the function of these channels, reducing the excitability of neurons and preventing the generation of action potentials . This results in an overall decrease in neuronal activity, which can help to control seizures .

Biochemical Pathways

It is known that the compound’s anticonvulsant activity is linked to its ability to inhibit neuronal voltage-sensitive sodium channels . By inhibiting these channels, the compound can prevent the generation of action potentials, thus reducing neuronal excitability and controlling seizures .

Result of Action

The result of the action of N-benzyl-2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is a reduction in neuronal excitability, which can help to control seizures . By inhibiting the function of neuronal voltage-sensitive sodium channels, the compound prevents the generation of action potentials, leading to an overall decrease in neuronal activity .

Action Environment

The action of N-benzyl-2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride can be influenced by various environmental factors For example, the presence of other drugs, the patient’s health status, and genetic factors can all affect the compound’s efficacy and stability

Analyse Biochimique

Biochemical Properties

The compound has been designed as an analog of previously obtained anticonvulsant active pyrrolidine-2,5-diones . The most potent derivative was observed as a moderate binder to the neuronal voltage-sensitive sodium channels (site 2) . This suggests that N-benzyl-2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride may interact with these channels, affecting their function and potentially influencing biochemical reactions within the cell.

Cellular Effects

The compound has shown activity exclusively in the maximal electroshock (MES) seizures, especially for 3-(trifluoromethyl)anilide derivatives . This suggests that N-benzyl-2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride may have an impact on cell signaling pathways, potentially influencing gene expression and cellular metabolism.

Molecular Mechanism

The most probable molecular mechanism of action for N-benzyl-2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride relies on interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . This interaction could lead to changes in gene expression, enzyme inhibition or activation.

Dosage Effects in Animal Models

In animal models of epilepsy, the compound showed more beneficial ED50 and protective index values than the reference drug—valproic acid

Propriétés

IUPAC Name |

N-benzyl-2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]acetamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN5O.2ClH/c23-19-7-4-8-20(15-19)28-10-9-24-22(28)27-13-11-26(12-14-27)17-21(29)25-16-18-5-2-1-3-6-18;;/h1-10,15H,11-14,16-17H2,(H,25,29);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDFAWUZXWSJIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NCC2=CC=CC=C2)C3=NC=CN3C4=CC(=CC=C4)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26Cl3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-chlorophenyl)sulfanyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2531905.png)

![3-[(3,4-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2531910.png)

![4-(diethylsulfamoyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2531914.png)

![N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide](/img/structure/B2531915.png)

![N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2531922.png)